molecular formula C13H14ClN B14187520 5'-Chlorospiro[cyclohexane-1,3'-indole] CAS No. 923037-14-3

5'-Chlorospiro[cyclohexane-1,3'-indole]

Cat. No.: B14187520
CAS No.: 923037-14-3
M. Wt: 219.71 g/mol
InChI Key: FGOFBFVIPKWTRH-UHFFFAOYSA-N
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Description

5’-Chlorospiro[cyclohexane-1,3’-indole] is a chemical compound that belongs to the class of spiroindole alkaloids. It is characterized by a spirocyclic structure where a cyclohexane ring is fused to an indole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chlorospiro[cyclohexane-1,3’-indole] typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired spiroindole compound .

Industrial Production Methods

While specific industrial production methods for 5’-Chlorospiro[cyclohexane-1,3’-indole] are not well-documented, the general approach would involve scaling up the Fischer indole synthesis under controlled conditions to ensure high yield and purity. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5’-Chlorospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxindole derivatives, reduced spiroindole compounds, and halogen-substituted spiroindoles. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

5’-Chlorospiro[cyclohexane-1,3’-indole] has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex spiroindole derivatives, which are of interest in organic synthesis and medicinal chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for studying biological pathways and mechanisms.

    Medicine: Spiroindole derivatives have shown promise in drug discovery, particularly for their antimicrobial, antitumor, and antiviral activities.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Chlorospiro[cyclohexane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Chlorospiro[cyclohexane-1,3’-indole] stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.

Properties

CAS No.

923037-14-3

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

5'-chlorospiro[cyclohexane-1,3'-indole]

InChI

InChI=1S/C13H14ClN/c14-10-4-5-12-11(8-10)13(9-15-12)6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2

InChI Key

FGOFBFVIPKWTRH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C=NC3=C2C=C(C=C3)Cl

Origin of Product

United States

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